molecular formula C5H5N4NaO4 B1264765 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate CAS No. 59216-10-3

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate

Cat. No.: B1264765
CAS No.: 59216-10-3
M. Wt: 208.11 g/mol
InChI Key: UCUGUQPGZNAZKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.

Properties

CAS No.

59216-10-3

Molecular Formula

C5H5N4NaO4

Molecular Weight

208.11 g/mol

IUPAC Name

sodium;3,9-dihydropurin-7-ide-2,6,8-trione;hydrate

InChI

InChI=1S/C5H4N4O3.Na.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);;1H2/q;+1;/p-1

InChI Key

UCUGUQPGZNAZKD-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.O.[Na+]

Key on ui other cas no.

59216-10-3

Synonyms

2,6,8-Trihydroxypurine
Acid Urate, Ammonium
Acid Urate, Sodium
Acid, Uric
Ammonium Acid Urate
Monohydrate, Monosodium Urate
Monohydrate, Sodium Urate
Monosodium Urate
Monosodium Urate Monohydrate
Potassium Urate
Sodium Acid Urate
Sodium Acid Urate Monohydrate
Sodium Urate
Sodium Urate Monohydrate
Trioxopurine
Urate
Urate Monohydrate, Monosodium
Urate Monohydrate, Sodium
Urate, Ammonium Acid
Urate, Monosodium
Urate, Potassium
Urate, Sodium
Urate, Sodium Acid
Uric Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
Reactant of Route 2
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
Reactant of Route 3
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
Reactant of Route 4
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
Reactant of Route 5
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate
Reactant of Route 6
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monosodium salt, monohydrate

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